molecular formula C21H23N5O B6521167 N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1795479-95-6

N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B6521167
CAS No.: 1795479-95-6
M. Wt: 361.4 g/mol
InChI Key: SIQMNOJFJWCBKE-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Diphenylmethyl Group: This step often involves the use of diphenylmethanol or its derivatives in a nucleophilic substitution reaction.

    Attachment of the 1,2,3-Triazole Moiety: The 1,2,3-triazole ring can be introduced via a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
  • N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-sulfonamide
  • N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-phosphonate

Uniqueness

N-(diphenylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-benzhydryl-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(25-14-11-19(12-15-25)26-16-13-22-24-26)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,16,19-20H,11-12,14-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQMNOJFJWCBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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